6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
Description
Chemical Structure:
The compound features an imidazo[1,2-a]pyridine core substituted with chlorine atoms at positions 6 and 4-chlorophenyl at position 2. A carboxylic acid group is attached at position 3 (IUPAC name: 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid) .
Pharmacological Relevance:
It is a key metabolite of Alpidem (an anxiolytic drug) and serves as a synthetic intermediate for structurally related compounds targeting GABA receptors . Its carboxylic acid group enhances water solubility compared to amide or ester derivatives, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)15-12(7-14(20)21)19-8-11(17)5-6-13(19)18-15/h1-6,8H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKILIAPBKFUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517247 | |
| Record name | [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82626-74-2 | |
| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82626-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Amino-5-chloropyridine with 4-Chlorophenylglyoxal
The imidazo[1,2-a]pyridine backbone is synthesized via cyclocondensation of 2-amino-5-chloropyridine and 4-chlorophenylglyoxal. This reaction proceeds under acidic conditions (e.g., acetic acid, 80°C, 12 hours), yielding 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The 4-chlorophenyl group directs electrophilic substitution at the C2 position, while the chlorine at C6 originates from the 5-chloro substituent of the aminopyridine precursor.
Critical Parameters:
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Molar ratio : 1:1.2 (2-amino-5-chloropyridine to glyoxal)
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Solvent : Acetic acid or ethanol/water mixtures
Functionalization at Position 3
Vilsmeier-Haack Formylation
Position 3 of the imidazo[1,2-a]pyridine core is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction occurs at 0–5°C for 2 hours, followed by hydrolysis with sodium acetate to yield 3-formyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.
Optimization Insights:
Oxidation to Carboxylic Acid
The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media (H₂SO₄, 60°C, 6 hours). This step produces 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid, which is isolated via filtration and washed with ice-cold water.
Challenges:
Reduction and Chain Elongation to Acetic Acid
The carboxylic acid is reduced to a hydroxymethyl group using LiAlH₄ in THF (0°C, 2 hours), followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the acetic acid derivative. Alternative methods employ malonate alkylation: the hydroxymethyl intermediate reacts with diethyl malonate under basic conditions, followed by hydrolysis (NaOH, reflux) and decarboxylation (HCl, 100°C).
Comparative Data:
| Method | Yield | Purity |
|---|---|---|
| LiAlH₄/Jones oxidation | 55% | 92% |
| Malonate alkylation | 62% | 95% |
Industrial-Scale Production
Continuous Flow Synthesis
A two-reactor continuous system is employed:
Advantages:
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Throughput : 1.2 kg/hour per reactor module.
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Waste reduction : Solvent recovery exceeds 85%.
Catalytic Halogenation
Pd/Cu-catalyzed coupling introduces the 4-chlorophenyl group post-cyclization, though this method is less common due to cost constraints.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : δ 2.8 ppm (CH₂COOH), δ 7.3–8.1 ppm (aromatic protons).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the chlorophenyl group, potentially leading to dechlorinated or hydrogenated products.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Physical Properties
- Appearance : Typically exists as a solid or powder.
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Research indicates that imidazo-pyridine derivatives, including 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
There is growing interest in the neuropharmacological potential of imidazo-pyridine derivatives. Some research suggests that these compounds may exhibit anxiolytic and antidepressant-like effects in animal models, indicating their possible use in treating anxiety and depression .
Synthesis of Other Compounds
This compound serves as an important intermediate in the synthesis of other bioactive compounds, including those used in the development of new pharmaceuticals .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and E. coli strains. |
| Study C | Neuropharmacological Effects | Indicated potential anxiolytic effects in rodent models. |
Notable Research
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various imidazo-pyridine derivatives, including this compound, focusing on their structure-activity relationships (SAR). The results suggested that modifications to the imidazo ring could enhance biological activity while reducing toxicity .
Mechanism of Action
The mechanism by which 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: The planar structure of the imidazo[1,2-a]pyridine core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights structural analogs and their key differences:
Metabolic Stability and Degradation
- This compound undergoes rapid hepatic degradation due to the electron-withdrawing chlorine atoms, which accelerate oxidative metabolism .
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives exhibit superior metabolic stability (89.13% parent compound remaining) compared to chlorinated analogs .
- The amide derivative (CAS 82626-73-1) shows slower degradation due to reduced susceptibility to esterase activity .
Key Research Findings
Biological Activity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid (CAS No. 13068196) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula: C15H10Cl2N2O2
- Molecular Weight: 323.16 g/mol
- Structure: The compound features a chlorinated imidazopyridine structure, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in leukemia and solid tumors.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound exhibited low IC50 values across multiple leukemia cell lines, indicating strong anticancer potential. The MCF7 breast cancer cell line showed particularly high sensitivity, suggesting that the compound may be effective in treating hormone-responsive cancers.
The mechanisms underlying the anticancer activity of this compound are still being elucidated. Initial findings suggest that it may act through:
- Inhibition of Kinases: Similar compounds have been documented to inhibit Src kinases, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis.
- Induction of Apoptosis: Studies indicate that the compound may promote apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Leukemia Cells
A significant study focused on the effects of this compound on various leukemia cell lines (K562, HL60, MV4-11). The findings demonstrated that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays .
Solid Tumor Efficacy
Another investigation assessed the efficacy of the compound against solid tumors such as colon (HCT116) and breast (MCF7) cancer cells. Results indicated that while it was less effective against HCT116 cells, it showed remarkable potency against MCF7 cells with an IC50 value of just 0.25 µM .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid?
The synthesis typically involves cyclization and functionalization steps. A common approach is to start with 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives and introduce the acetic acid moiety via formylation followed by oxidation. For example:
- Formylation : React the imidazo[1,2-a]pyridine core with phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (353 K for 5 hours) to introduce a carbaldehyde group .
- Oxidation : Convert the aldehyde to the acetic acid group using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions. Purification often involves silica gel chromatography and recrystallization from ethyl acetate/petroleum ether mixtures .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Chromatography : Thin-layer chromatography (TLC) is used to monitor reaction progress .
- Spectroscopy : Confirm the structure via -NMR (to verify aromatic protons and acetic acid protons), -NMR (to identify carbonyl carbons), and FT-IR (to detect carboxylic acid O-H stretches ~2500-3300 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
Q. What preliminary biological assays are suitable for evaluating this compound?
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenases, kinases) using fluorescence-based assays or ELISA. The acetic acid group may mimic endogenous substrates (e.g., arachidonic acid derivatives) .
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
- Solvent/Catalyst Screening : Machine learning models trained on reaction databases can predict optimal solvents (e.g., DMF vs. toluene) and catalysts (e.g., Pd/Cu) for yield improvement .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ values) to rule out concentration-dependent effects.
- Metabolic Stability Tests : Assess compound degradation in liver microsomes; unstable metabolites may explain inconsistent in vivo/in vitro results .
- Structural Analog Comparison : Compare with derivatives (e.g., 6-methyl-2-(4-methylphenyl) analogs) to identify critical functional groups .
Q. How can the acetic acid group be modified to enhance target selectivity?
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability while retaining hydrogen-bonding capacity .
- Prodrug Design : Convert the acid to an ester (e.g., ethyl ester) for enhanced cell permeability, with enzymatic hydrolysis regenerating the active form .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to identify binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics (ΔG, ΔH) .
- Molecular Dynamics Simulations : Model ligand-protein interactions over time to predict off-target effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, CHCl₃, 353 K, 5 h | 60-70% | |
| Oxidation | KMnO₄, H₂SO₄, 298 K, 12 h | 50-55% | Adapted from |
| Purification | Silica gel (EtOAc:Hexane = 1:1) | 95%+ |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Human recombinant | 2.1 µM | Analog data |
| Antimicrobial (MIC) | S. aureus | 32 µg/mL | Analog data |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
